Methyl dodec-11-enoate
Description
Significance in Oleochemistry and Sustainable Chemistry
The importance of Methyl dodec-11-enoate is particularly pronounced in the fields of oleochemistry and sustainable chemistry. Oleochemistry focuses on the chemistry of animal and vegetable fats and oils, transforming them into a wide array of value-added products. fosfa.org Methyl esters, including this compound, are key players in this industry, often produced by reacting natural oils with methanol (B129727). fosfa.org This positions them as derivatives of renewable resources, aligning with the core tenets of sustainability. fosfa.org
Sustainable chemistry, or green chemistry, emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org this compound fits within this paradigm as it can be derived from natural feedstocks, offering a "green" alternative to petroleum-based chemicals. fosfa.org The use of such bio-based intermediates is crucial for lowering the environmental impact of the chemical industry. wikipedia.orgenhesa.com Specifically, methyl esters are finding increasing use as biodegradable, low-toxicity solvents for applications like cleaning and in the printing industry, replacing more hazardous petroleum-based solvents. fosfa.org Furthermore, they serve as precursors for producing other important oleochemicals, such as fatty alcohols and methyl ester sulfonates (MES), which are used in the formulation of biodegradable detergents. fosfa.orgaomg.org.my
Overview of Strategic Research Directions
Current research involving this compound is focused on its utility as a versatile chemical precursor. Its terminal double bond and ester functionality make it a prime candidate for a variety of chemical transformations.
A key area of investigation is its use in synthesizing more complex and specialized molecules. For instance, research has demonstrated the hydrolysis of related difluoro-methyl dodecenoate esters to their corresponding carboxylic acids, such as 12,12-difluoro-11-dodecenoic acid, a process involving stirring with sodium hydroxide. prepchem.com This highlights the ester group's reactivity for creating new functional groups.
The double bond offers another site for chemical modification. Research into related unsaturated esters shows that they can be precursors for creating complex structures like butenolides, which are found in marine microorganisms and possess interesting biological activities. researchgate.net While not directly involving this compound, these syntheses, which often employ methods like ring-closing metathesis, showcase the potential reaction pathways available for terminally unsaturated esters. researchgate.net The strategic use of such precursors is a cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular architectures from simpler, often bio-based, starting materials.
Structure
3D Structure
Properties
IUPAC Name |
methyl dodec-11-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3H,1,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPHBQHTAWKZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337670 | |
| Record name | methyl dodec-11-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29972-79-0 | |
| Record name | methyl dodec-11-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Production Routes for Methyl Dodec 11 Enoate
Biomass-Derived Feedstock Utilization
The use of biomass as a starting material for chemical synthesis is a cornerstone of green chemistry. Castor oil and methyl oleate (B1233923) are prominent renewable feedstocks for producing valuable chemical intermediates.
Castor Oil and Methyl Oleate as Precursors
Castor oil, primarily composed of ricinoleic acid, serves as a versatile precursor for various chemical transformations. mdpi.com The transesterification of castor oil with methanol (B129727) yields methyl ricinoleate (B1264116), which can be further processed. researchgate.net Pyrolysis of methyl ricinoleoleate is a key step, leading to the formation of undecylenic acid methyl ester (UAME) and heptanal. nih.gov This thermal decomposition specifically cleaves the C11-C12 bond of the ricinoleate molecule. nih.gov
Methyl oleate, another common fatty acid methyl ester derived from various vegetable oils, can also be a starting point for producing long-chain esters. kuleuven.bekuleuven.be Cross-metathesis reactions involving methyl oleate can be employed to synthesize precursors for nylon production, demonstrating the versatility of this feedstock in generating long-chain functionalized molecules. rsc.org
Pyrolysis-Based Approaches
Pyrolysis, or thermal cracking, is a fundamental technique in converting biomass into valuable chemicals. semanticscholar.org In the context of producing dodecenoates, pyrolysis is often applied to castor oil or its derivatives. mdpi.comasianpubs.org The pyrolysis of castor oil can be conducted at temperatures ranging from 250 to 500°C. mdpi.comasianpubs.orgresearchgate.net This process breaks down the large triglyceride molecules into smaller, more useful compounds. One study found that the maximum yield of a biodiesel-like fraction from castor oil pyrolysis was 76% at 250°C. asianpubs.org
A two-stage conversion process involving pyrolysis followed by transesterification has been shown to improve the properties of biodiesel derived from castor oil. mdpi.com Pyrolysis of castor oil followed by transesterification can lead to a significant reduction in viscosity and an increase in cetane number, making the resulting fuel more suitable for diesel engines. mdpi.com
| Temperature (°C) | Residence Time (min) | Initial H₂ Pressure (kg/cm²) | Biodiesel Yield (%) |
|---|---|---|---|
| 250 | 10 | 5 | 76 |
| 350 | 10 | 5 | 48 |
| 350 | 30 | 20 | 33 |
Chemical Synthesis Pathways
Beyond biomass utilization, traditional organic synthesis provides precise control over molecular architecture, enabling the construction of complex molecules like Methyl dodec-11-enoate from simpler building blocks.
Multistep Organic Synthesis Design
The construction of long-chain esters often requires a sequence of reactions to build the carbon skeleton and introduce the desired functional groups. These multi-step syntheses allow for a high degree of control and versatility.
The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds, making it highly suitable for the synthesis of unsaturated esters like dodecenoates. wikipedia.orglibretexts.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined, which is often a challenge with other elimination reactions. libretexts.org
The reaction generally tolerates a variety of functional groups, including esters, which is crucial for synthesizing unsaturated esters. wikipedia.orglibretexts.org For the synthesis of α,β-unsaturated esters, stabilized ylides are often employed, which typically favor the formation of the (E)-isomer. wikipedia.orgacs.org Research has also demonstrated that the Wittig reaction can be effectively carried out in aqueous media, offering a more environmentally friendly alternative to traditional organic solvents. acs.orgresearchgate.netsigmaaldrich.com
| Aldehyde | Ylide | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | 98 | 95:5 |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | 99 | 98:2 |
| Hexanal | (Carbethoxymethylene)triphenylphosphorane | 92 | 90:10 |
Building the carbon backbone of long-chain molecules like dodecenoates often involves chain elongation strategies. One common method is the alkylation of terminal alkynes, which allows for the stepwise addition of carbon units. youtube.com This approach typically involves the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. youtube.com
Another strategy for modifying long-chain molecules is the functionalization of existing double bonds. Hydroboration-isomerization can be used to shift an internal double bond to a terminal position, which can then be further functionalized. uantwerpen.be Additionally, methods for the direct conversion of nitriles, formed from the reaction of methanesulfonates with potassium cyanide, to methyl esters provide a quantitative way to elongate a carbon chain without affecting existing double bonds. nih.gov
Stereoselective Synthesis Methodologies
The stereoselective synthesis of specific enantiomers or diastereomers of this compound, while not extensively detailed in dedicated literature for this specific molecule, can be approached through established principles of asymmetric synthesis. Methodologies for achieving high stereocontrol in the synthesis of structurally related chiral molecules can be adapted for the preparation of enantiomerically enriched this compound. These strategies often rely on the use of chiral catalysts, auxiliaries, or reagents to control the formation of stereocenters.
Key approaches applicable to the stereoselective synthesis of unsaturated esters like this compound include:
Asymmetric Hydrogenation: This technique can be employed to introduce chirality by the stereoselective reduction of a prochiral precursor. For instance, a precursor containing a trisubstituted alkene could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to yield a specific enantiomer.
Enzyme-Catalyzed Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols or esters. chemrxiv.org In the context of this compound, a racemic precursor alcohol could be selectively acylated by a lipase (B570770), leaving one enantiomer of the alcohol unreacted and thus resolved. chemrxiv.org The choice of lipase, acyl donor, and solvent are critical parameters to optimize for high enantioselectivity. chemrxiv.org
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. A suitable chiral precursor containing the desired stereocenter could be elaborated through a series of chemical transformations to yield the target molecule.
While specific examples for this compound are not prominent, the principles of asymmetric catalysis and biocatalysis provide a robust framework for its stereoselective preparation. gsartor.orgfrontiersin.org The selection of the most appropriate method would depend on the desired stereoisomer and the availability of suitable starting materials and catalysts.
Biocatalytic Production and Derivatization
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of fatty acid esters like this compound. These processes often utilize whole microbial cells or isolated enzymes to perform specific chemical transformations under mild reaction conditions.
Enzymatic Pathways and Whole-Cell Biotransformations
The enzymatic production of this compound can be envisioned through several pathways, primarily involving esterification or transesterification reactions catalyzed by lipases, or through the functionalization of a fatty acid precursor by monooxygenases within a whole-cell system.
Lipase-Catalyzed Esterification/Transesterification:
Lipases (EC 3.1.1.3) are versatile enzymes capable of catalyzing the formation of ester bonds in non-aqueous environments. The synthesis of this compound can be achieved via:
Esterification: The direct reaction between dodec-11-enoic acid and methanol.
Transesterification: The reaction of a different ester of dodec-11-enoic acid (e.g., ethyl dodec-11-enoate) with methanol.
Immobilized lipases are often preferred in industrial applications to facilitate catalyst recovery and reuse. A notable example is the use of Novozym-435, an immobilized lipase from Candida antarctica, which has been successfully employed in the synthesis of various fatty acid esters. scirp.org
Whole-Cell Biotransformations:
Whole-cell biotransformation presents an attractive approach where the microbial host itself provides the necessary enzymes and cofactors for the desired reaction. For the production of this compound, a potential strategy involves the use of engineered microorganisms, such as Escherichia coli or Pseudomonas putida, expressing specific enzymes.
A plausible pathway could involve a recombinant microbial strain engineered to:
Produce Dodec-11-enoic Acid: This could be achieved through the manipulation of the host's fatty acid biosynthesis pathways or by providing an external precursor.
Esterify the Carboxylic Acid: The expression of an alcohol acyltransferase or a lipase within the cell would catalyze the esterification of dodec-11-enoic acid with methanol to produce this compound.
The table below summarizes key enzymes and microbial hosts relevant to the biocatalytic production of fatty acid esters.
| Enzyme/System | Reaction Type | Microbial Host (Example) | Substrate(s) | Product(s) |
| Lipase (e.g., Novozym-435) | Esterification/Transesterification | Candida antarctica | Dodec-11-enoic acid, Methanol | This compound |
| Whole-cell biocatalyst | Hydroxylation, Esterification | Escherichia coli | Dodecanoic acid | ω-Hydroxy dodecanoic acid |
Regiospecific and Terminal Functionalization via Biocatalysis
Biocatalysis is particularly powerful for achieving regiospecific functionalization of molecules, a task that can be challenging with conventional chemical methods. For long-chain fatty acids and their derivatives, enzymes like cytochrome P450 monooxygenases can introduce functional groups at specific positions, including the terminal (ω) carbon.
Terminal Hydroxylation by Cytochrome P450s:
Cytochrome P450 monooxygenases are a superfamily of enzymes known for their ability to catalyze the oxidation of a wide range of substrates. Certain P450s exhibit high regioselectivity for the ω-position of fatty acids. For instance, CYP153A from Marinobacter aquaeolei has been utilized in whole-cell biotransformation systems to produce ω-hydroxy fatty acids. nih.gov
The process for producing a terminally functionalized precursor for this compound would involve:
Whole-Cell Biocatalyst: An engineered strain of E. coli or P. putida expressing a suitable cytochrome P450 monooxygenase (e.g., CYP153A) and its redox partners. nih.govresearchgate.net
Substrate: Dodecanoic acid or a related C12 fatty acid.
Biotransformation: The whole-cell catalyst would convert the fatty acid into 12-hydroxydodecanoic acid.
Esterification: The resulting ω-hydroxy fatty acid can then be chemically or enzymatically esterified to the corresponding methyl ester.
This biocatalytic terminal hydroxylation provides a route to α,ω-difunctional molecules that are valuable building blocks for polymers and other specialty chemicals. The table below highlights enzymes capable of regiospecific functionalization of fatty acids.
| Enzyme Family | Regiospecificity | Example Enzyme | Substrate Example | Product Example |
| Cytochrome P450 Monooxygenases | Terminal (ω) | CYP153A | Dodecanoic acid | 12-Hydroxydodecanoic acid |
| Lipases | Varies (e.g., sn-1,3) | Rhizomucor miehei lipase | Triglyceride | Di- and monoglycerides |
Advanced Chemical Transformations and Mechanistic Studies of Methyl Dodec 11 Enoate
Olefin Metathesis Reactions
Olefin metathesis has emerged as a highly efficient method for the synthesis of various intermediates and fine chemicals. Both cross-metathesis (CM) and ring-closing metathesis (RCM) have been extensively employed for this purpose. Methyl dodec-11-enoate is an ideal candidate for such transformations, enabling the introduction of new functional groups and the construction of complex molecular architectures.
Cross-Metathesis with Functionalized Olefins
Cross-metathesis (CM) is a powerful reaction that allows for the coupling of two different olefins. In the context of this compound, this reaction is used to introduce various functional groups by reacting it with functionalized terminal olefins. The choice of catalyst, often a second-generation Grubbs or Hoveyda-Grubbs catalyst, is crucial as it must exhibit high tolerance to different functional groups while maintaining high activity. organic-chemistry.org
The cross-metathesis of fatty acid esters like this compound with nitriles such as allyl cyanide and acrylonitrile (B1666552) provides a direct route to valuable bifunctional compounds. organic-chemistry.orguwindsor.ca These reactions are particularly significant as the resulting linear nitrile-ester products are precursors for the synthesis of polyamides. uwindsor.ca
When acrylonitrile is used as the cross-metathesis partner, the reaction can yield a mixture of (Z) and (E) stereoisomers. organic-chemistry.org The elimination of ethylene (B1197577) gas during the reaction helps to shift the equilibrium towards the formation of the desired products. nih.gov Ruthenium-alkylidene catalysts have been shown to effectively promote the transformation of methyl 10-undecenoate, a similar substrate, with acrylonitrile, achieving high turnover numbers (TONs) up to 1900 with a 92% yield through slow catalyst addition. uwindsor.ca The reaction of methyl oleate (B1233923) with allyl cyanide has also been reported as a pathway to precursors for Nylon 12. nih.gov
| Catalyst | Substrate | Partner | Yield | (Z)/(E) Ratio | Reference |
|---|---|---|---|---|---|
| Hoveyda-Grubbs 2nd Gen. | Methyl 10-undecenoate | Acrylonitrile | 92% | 2.5:1 | organic-chemistry.orguwindsor.ca |
| Grubbs Catalyst | Methyl Oleate | Allyl Cyanide | Variable | Not Specified | nih.gov |
Cross-metathesis with esters, such as methyl acrylate (B77674), represents another important transformation. This reaction is utilized for the synthesis of α,ω-dicarboxylic acid esters, which are valuable monomers for polyesters and polyamides. wikipedia.org The choice of catalyst is critical; for instance, while the first-generation Grubbs catalyst is often inactive for the cross-metathesis of methyl oleate with methyl acrylate, second-generation Grubbs and Hoveyda-Grubbs catalysts show significant activity. wikipedia.org
Using a Hoveyda-Grubbs catalyst, high selectivity (99%) for the cross-metathesis product can be achieved, although this may require a large excess of the methyl acrylate partner. wikipedia.org These reactions have been successfully applied to various fatty acid esters, with turnover numbers reaching as high as 7600. uwindsor.ca The products of these reactions, unsaturated α,ω-diesters, are key intermediates for the chemical industry, contributing to a more sustainable supply of monomers from renewable resources. wikipedia.org
Eugenol (B1671780), a natural product derived from clove oil, is an attractive bio-based partner for cross-metathesis reactions. nih.gov The cross-metathesis of unsaturated fatty acid methyl esters with eugenol proceeds under mild and green conditions, often in solvents like 2-propanol or ethanol (B145695) at 50°C. nih.gov Using a second-generation Grubbs catalyst, these reactions can achieve high conversion (>90%) and selectivity (>98%) even with low catalyst loading (0.1 mol % Ru). nih.gov
The resulting products, such as methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate, combine the structural features of both the fatty acid ester and eugenol, opening avenues for the synthesis of novel bio-based polymers and fine chemicals. nih.gov The reaction's efficiency and use of renewable feedstocks align with the principles of green chemistry. nih.govacs.org
| Catalyst | Solvent | Temperature | MO Conversion | Selectivity | Reference |
|---|---|---|---|---|---|
| Grubbs 2nd Gen. (G2) | 2-Propanol | 50 °C | >90% | >98% | nih.gov |
| Grubbs 2nd Gen. (G2) | Ethanol | 50 °C | >90% | >98% | nih.gov |
Self-Metathesis Investigations and Equilibrium Considerations
Self-metathesis is an important reaction pathway for terminal olefins like this compound. In this reaction, two molecules of the ester react to form a long-chain α,ω-diester and ethylene gas. The removal of volatile ethylene from the reaction mixture serves as a key driving force, shifting the equilibrium towards the products. wikipedia.org
Kinetic studies on the self-metathesis of similar long-chain esters, such as methyl oleate, have provided detailed insights into the reaction mechanism. These studies show that the reaction can be described by an initiation constant for the pre-catalyst and a set of propagation constants that are independent of the pre-catalyst used. The thermodynamic equilibrium of the system ultimately drives the ranking of the propagation parameters. Self-metathesis is often a competing reaction in cross-metathesis processes, and understanding its kinetics and equilibrium is crucial for optimizing the yield of the desired cross-metathesis products. For instance, the self-metathesis of methyl 10-undecenoate yields dimethyl eicosanedioate after hydrogenation. wikipedia.org
Ring-Closing Metathesis (RCM) in Dodecenoate Derivatives
Ring-Closing Metathesis (RCM) is a powerful variation of olefin metathesis used to synthesize unsaturated cyclic compounds from diene precursors. wikipedia.org For a derivative of this compound to undergo RCM, it must first be converted into a suitable α,ω-diene. This can be achieved through various synthetic steps, for example, by introducing a second terminal alkene at the ester end of the molecule.
Once the diene precursor is synthesized, RCM can be employed to form macrocyclic structures. The synthesis of 5- to 30-membered cyclic alkenes is possible through this method. organic-chemistry.org The reaction is catalyzed by metal-alkylidene complexes, typically ruthenium-based Grubbs catalysts, and proceeds via a metallacyclobutane intermediate. The primary byproduct of the intramolecular reaction is a small, volatile olefin like ethylene, which drives the reaction to completion. organic-chemistry.org RCM is particularly valuable for synthesizing large rings (macrocycles), which are often challenging to prepare using traditional cyclization methods. The development of highly stereoselective RCM methods has further enhanced the utility of this reaction in the synthesis of complex, biologically active natural products. nih.govnih.gov
Catalytic Systems and Ligand Design in Metathesis
Olefin metathesis is a powerful tool for the redistribution of alkene fragments, and its application to renewable feedstocks like this compound is of significant interest. The success of these reactions is highly dependent on the design of the catalyst and its coordinating ligands.
Ruthenium-based catalysts, particularly those developed by Grubbs and Schrock, have become the cornerstone of olefin metathesis due to their high activity, functional group tolerance, and stability. wikipedia.orgorganic-chemistry.org For the metathesis of unsaturated fatty acid esters such as this compound, second-generation Grubbs-type catalysts are often employed. These catalysts feature an N-heterocyclic carbene (NHC) ligand, which enhances their activity and stability compared to the first-generation phosphine-based catalysts. harvard.edumdpi.com
The self-metathesis of this compound, using a second-generation Grubbs catalyst, would be expected to yield dimethyl 1,22-tricos-11-enedioate and ethylene, the latter of which can be removed to drive the reaction to completion. organic-chemistry.org Cross-metathesis with other olefins further expands the synthetic utility, allowing for the introduction of various functional groups and the synthesis of novel difunctional molecules.
| Catalyst Generation | Key Ligands | General Characteristics |
|---|---|---|
| First-Generation Grubbs | Tricyclohexylphosphine (PCy3) | Good functional group tolerance, moderate activity. |
| Second-Generation Grubbs | N-Heterocyclic Carbene (NHC), PCy3 | High activity and stability, broad substrate scope. harvard.edumdpi.com |
| Hoveyda-Grubbs Catalysts | Chelating benzylidene ether, NHC | Enhanced stability and ease of handling, catalyst regeneration. mdpi.com |
While homogeneous ruthenium catalysts are highly effective, their separation from the reaction products can be challenging, leading to potential contamination and catalyst loss. To address this, significant research has been directed towards the development of heterogeneous metathesis catalysts. nih.gov Immobilizing ruthenium complexes on solid supports such as silica (B1680970), polymers, or zeolites facilitates catalyst recovery and reuse. nih.gov
For the metathesis of fatty acid esters, supported rhenium oxide catalysts, often promoted with an alkyltin co-catalyst, have also shown good activity and selectivity, even at room temperature. nih.gov The development of robust and recyclable heterogeneous catalysts is a key area of research for the industrial application of metathesis with renewable feedstocks.
Mechanistic Insights into Olefin Metathesis Pathways
The generally accepted mechanism for olefin metathesis was first proposed by Chauvin and involves a series of [2+2] cycloaddition and cycloreversion steps. wikipedia.orgresearchgate.net The reaction is initiated by the coordination of the olefin to the metal carbene complex, followed by the formation of a metallacyclobutane intermediate. wikipedia.orgresearchgate.net This intermediate can then cleave in a productive manner to release a new olefin and a new metal carbene, which continues the catalytic cycle. researchgate.net
In the context of this compound, the catalytic cycle for self-metathesis would proceed as follows:
Initiation: The terminal alkene of this compound coordinates to the ruthenium catalyst, and through a [2+2] cycloaddition, forms a ruthenacyclobutane intermediate.
Productive Cleavage: This intermediate undergoes a retro-[2+2] cycloaddition to release ethylene and a new ruthenium alkylidene complex where the carbene is now derived from the this compound backbone.
Propagation: This new ruthenium alkylidene reacts with another molecule of this compound to form a different ruthenacyclobutane.
Final Product Formation: This second metallacyclobutane cleaves to regenerate the initial type of ruthenium alkylidene and release the final product, dimethyl 1,22-tricos-11-enedioate.
For first-generation Grubbs catalysts, a dissociative mechanism is dominant, where a phosphine (B1218219) ligand dissociates from the ruthenium center to create a vacant coordination site for the incoming olefin. harvard.edu The stronger σ-donating ability of the NHC ligand in second-generation catalysts stabilizes the 14-electron intermediate, contributing to their higher activity. harvard.edu Understanding these mechanistic details is crucial for the rational design of more efficient and selective catalysts for the metathesis of terminal unsaturated esters.
Functionalization at the Terminal Alkene Moiety
The terminal double bond of this compound is a prime site for a variety of functionalization reactions, allowing for the synthesis of saturated esters, diols, and other valuable derivatives.
Catalytic hydrogenation is a fundamental transformation for the saturation of the terminal alkene in this compound to produce methyl dodecanoate. A variety of heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are effective for this transformation under hydrogen pressure. organic-chemistry.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to ensure complete saturation of the double bond without affecting the ester functionality.
Selective reduction of the terminal double bond in the presence of other reducible functional groups is a key consideration in complex molecule synthesis. Transfer hydrogenation, using hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers a milder alternative to high-pressure hydrogenation. organic-chemistry.org For terminal alkenes, certain cobalt-based catalytic systems have also demonstrated high selectivity. mdpi.com
| Catalyst | Hydrogen Source | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Pd/C | H2 gas | Room temperature to moderate heat, atmospheric to high pressure. organic-chemistry.org | Highly efficient for alkene hydrogenation. |
| Raney Nickel | H2 gas | Elevated temperature and pressure. | Cost-effective, may require more forcing conditions. |
| Pd/C | Formic acid/amines | Mild conditions, often at room temperature. organic-chemistry.org | Transfer hydrogenation offers good chemoselectivity. |
The oxidation of the terminal alkene in this compound can lead to a variety of valuable oxygenated products. The reaction pathways and resulting intermediates are dependent on the oxidant and reaction conditions. For instance, epoxidation of the double bond using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield methyl 11,12-epoxydodecanoate.
Studies on the gas-phase oxidation of a closely related compound, methyl-10-undecenoate, have provided insights into the formation of hydroperoxides and oxo-compounds. The oxidation process is believed to proceed through radical mechanisms, where the initial attack on the double bond can lead to the formation of allylic hydroperoxides. Further reactions of these hydroperoxides can result in the formation of various oxygenated species.
Key intermediates in the oxidation of terminal unsaturated esters include:
Hydroperoxides: Formed through the reaction of the alkene with oxygen, often via a radical chain mechanism. For this compound, this could lead to the formation of methyl 11-hydroperoxydodec-10-enoate or methyl 10-hydroperoxydodec-11-enoate.
Oxo-compounds: Subsequent decomposition or rearrangement of hydroperoxides can lead to the formation of aldehydes and ketones. For example, oxidative cleavage of the double bond would yield undecanal (B90771) and methyl glyoxylate. Alternatively, Wacker-type oxidation could produce methyl 11-oxododecanoate. chemrxiv.org
The controlled oxidation of this compound is a promising route for the synthesis of bifunctional molecules containing both an ester and a carbonyl group, which are valuable building blocks in polymer and fine chemical synthesis.
Radical Addition Reactions, including Thiol-Ene Click Chemistry
The terminal double bond of this compound is susceptible to radical addition reactions, a process that proceeds via a free-radical chain mechanism. These reactions are typically initiated by radical initiators that generate a radical species, which then adds to the alkene.
A prominent example of a radical addition involving this substrate is the thiol-ene "click" reaction. This reaction is highly valued in synthesis for its efficiency, high yield, simple execution, and lack of side products. nih.gov The process can be initiated thermally or, more commonly, photochemically, which allows for spatial and temporal control. nih.govsci-hub.box
The mechanism proceeds through a chain-growth process:
Initiation: A radical initiator (thermal or photoinitiator) abstracts a hydrogen atom from a thiol (R-SH), generating a thiyl radical (R-S•).
Propagation:
The thiyl radical adds to the terminal alkene of this compound. This addition occurs in an anti-Markovnikov fashion, with the radical adding to the less substituted carbon (C12) to generate a more stable secondary carbon-centered radical at C11.
This carbon radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain reaction. alfa-chemistry.com
Termination: The reaction ceases when two radical species combine.
This reaction is highly efficient and can be carried out with a variety of thiols to introduce diverse functionalities at the terminus of the fatty acid chain.
Table 1: Examples of Radical Addition Reactions to Unsaturated Esters
| Reaction Type | Initiator | Reactant | Product Type | Key Features |
| Thiol-Ene Reaction | Photoinitiator (e.g., DMPA) or Thermal Initiator (e.g., AIBN) | Thiol (R-SH) | Thioether | High efficiency, anti-Markovnikov selectivity, mild conditions. sci-hub.box |
| Atom Transfer Radical Addition (ATRA) | Metal Complex (e.g., Cu(I) or Ru(II)) | Polyhalogenated Alkane (e.g., CBr4) | Halogenated Ester | Forms a new C-C and C-X bond. |
| Giese-type Addition | Radical Initiator (e.g., AIBN) | Alkyl Radical Precursor (e.g., Alkyl Iodide + Initiator) | Elongated Ester | Forms a new C-C bond. beilstein-journals.org |
Electrophilic and Nucleophilic Addition Mechanisms
The double bond in this compound can undergo electrophilic addition reactions. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. byjus.com
The general mechanism for the addition of a hydrogen halide (H-X) proceeds in two steps:
Electrophilic Attack: The electron-rich π-bond attacks the electrophilic hydrogen of the H-X molecule. This breaks the C=C π-bond and the H-X bond, forming a new C-H sigma bond. libretexts.org This step results in the formation of a carbocation intermediate on the other carbon of the original double bond. youtube.com According to Markovnikov's rule, the hydrogen adds to the carbon that is already bonded to more hydrogen atoms (C12), leading to the formation of a more stable secondary carbocation at C11.
Nucleophilic Attack: The halide anion (X⁻), acting as a nucleophile, attacks the electron-deficient carbocation, forming a new C-X sigma bond and yielding the final alkyl halide product. libretexts.org
Due to the formation of the more stable secondary carbocation, the addition of H-X to this compound regioselectively produces methyl 11-halododecanoate.
Direct nucleophilic addition across the C11=C12 double bond is not a typical reaction pathway for this compound. Nucleophilic addition to alkenes generally requires the double bond to be activated by an adjacent electron-withdrawing group, such as in α,β-unsaturated esters. In this compound, the double bond is isolated and too far from the electron-withdrawing ester group to be susceptible to this type of reaction (e.g., a Michael-type addition). The primary site for nucleophilic attack on this molecule is the electrophilic carbonyl carbon of the ester group.
Transformations of the Ester Group
Transesterification Processes and Catalysis
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with another alcohol (R'-OH) to form a new ester (dodec-11-enoate ester of R') and methanol (B129727). wikipedia.org This reaction is often catalyzed by either an acid or a base. wikipedia.org
Base-Catalyzed Transesterification: This is a common method for biodiesel production from fatty acid methyl esters. researchgate.net The mechanism involves the deprotonation of the alcohol by a strong base (e.g., NaOH, KOH) to form a more nucleophilic alkoxide (R'O⁻). psu.edu
The alkoxide attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. masterorganicchemistry.com
The intermediate then collapses, eliminating the methoxide (B1231860) group (CH₃O⁻) to form the new ester.
The methoxide then reacts with the protonated catalyst or another alcohol molecule, regenerating the active alkoxide species.
Acid-Catalyzed Transesterification: In this process, a strong acid (e.g., H₂SO₄, HCl) protonates the carbonyl oxygen of the ester. wikipedia.org
Protonation makes the carbonyl carbon more electrophilic. masterorganicchemistry.com
The alcohol (R'-OH) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
A proton transfer occurs from the incoming alcohol moiety to the methoxy (B1213986) group.
The intermediate collapses, eliminating a neutral methanol molecule and yielding the protonated form of the new ester.
Deprotonation of this species regenerates the acid catalyst and gives the final transesterified product. wikipedia.org
Enzymes, particularly lipases, can also be used to catalyze transesterification under milder conditions. sphinxsai.com
Table 2: Common Catalysts for Transesterification of Fatty Acid Methyl Esters
| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages |
| Homogeneous Base | NaOH, KOH, Sodium Methoxide | Nucleophilic substitution | Fast reaction rates at low temperatures. sphinxsai.com | Sensitive to free fatty acids and water, can form soaps. |
| Homogeneous Acid | H₂SO₄, HCl, Aryl Sulfonic Acids | Electrophilic substitution | Tolerant of free fatty acids and water. mdpi.com | Slower reaction rates, requires higher temperatures. sphinxsai.com |
| Heterogeneous Solid | Metal Oxides (e.g., CaO, ZrO₂), Hydrotalcites | Varies (Acidic, Basic, or Bifunctional sites) | Easy separation and reusability, reduced waste. mdpi.com | Can be less active than homogeneous catalysts. |
| Enzymatic | Lipases (e.g., from Candida antarctica) | Enzyme-substrate complex | High selectivity, mild conditions. sphinxsai.com | Higher cost, slower reaction rates. |
Selective Reduction to Aldehyde or Alcohol Derivatives
The ester group of this compound can be selectively reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Alcohol: Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to reduce esters to primary alcohols. libretexts.org The reaction proceeds via a two-step mechanism:
Nucleophilic attack of a hydride ion (H⁻) on the ester's carbonyl carbon forms a tetrahedral intermediate.
This intermediate collapses, eliminating the methoxide ion (⁻OCH₃) to form an aldehyde intermediate.
The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide intermediate. libretexts.org
An acidic workup protonates the alkoxide to yield the final product, dodec-11-en-1-ol. libretexts.org
Lithium borohydride (B1222165) (LiBH₄) is also effective for this transformation and offers better selectivity than LiAlH₄ in the presence of certain other functional groups. harvard.edu
Reduction to Aldehyde: Stopping the reduction at the aldehyde stage requires a less reactive and more sterically hindered hydride reagent that reacts with the ester but not with the intermediate aldehyde. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this partial reduction. commonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. libretexts.org At this temperature, DIBAL-H adds a single hydride to the ester, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the acidic workup, at which point the DIBAL-H has been quenched, preventing further reduction. libretexts.org The final product is dodec-11-enal.
Table 3: Comparison of Reducing Agents for Ester Transformation
| Reagent | Abbreviation | Product from Ester | Typical Conditions | Selectivity Notes |
| Lithium Aluminum Hydride | LiAlH₄ | Primary Alcohol | THF or Et₂O, followed by H₃O⁺ workup | Very strong, unselective; reduces most carbonyls and other functional groups. harvard.edu |
| Diisobutylaluminum Hydride | DIBAL-H | Aldehyde | Toluene or Hexane at -78 °C, followed by workup | Allows for partial reduction; can also reduce other carbonyls. commonorganicchemistry.com |
| Lithium Borohydride | LiBH₄ | Primary Alcohol | THF or Ether | Less reactive than LiAlH₄; selectively reduces esters in the presence of carboxylic acids or amides. harvard.edu |
| Sodium Borohydride | NaBH₄ | No reaction | Methanol or Ethanol | Generally not reactive enough to reduce esters. libretexts.org |
Conversion to Amide or Amine Derivatives
The ester functionality of this compound can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis or amidation, typically requires elevated temperatures or catalysis due to the relatively low reactivity of esters compared to other acylating agents. nih.gov
The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses by expelling the methoxide leaving group to form the corresponding N-substituted dodec-11-enamide. The process is often driven to completion by removing the methanol byproduct. google.com
Catalysts can significantly improve the efficiency of this transformation. Alkali metal alkoxides can be used to generate a more nucleophilic amide anion. google.com More recently, transition metal catalysts, such as those based on nickel, have been developed for the direct amidation of unactivated esters under milder conditions. nih.govmdpi.com
The resulting amide can be further reduced to an amine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), which reduces the amide carbonyl group completely to a methylene (B1212753) (CH₂) group, yielding a long-chain unsaturated amine. harvard.edu
Enolate Chemistry and Alkylation Strategies
The α-carbon (C2) of this compound, the carbon adjacent to the ester carbonyl group, possesses acidic protons (pKa ≈ 25 in DMSO). These protons can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate ion. wikipedia.org
Lithium diisopropylamide (LDA) is an ideal base for this purpose. It is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester carbonyl, and it is strong enough to quantitatively deprotonate the α-carbon. wikipedia.orgyoutube.com The reaction is typically performed at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). youtube.com
The resulting enolate is a powerful nucleophile that can participate in a variety of bond-forming reactions. masterorganicchemistry.com A key application is alkylation, where the enolate reacts with an electrophile, such as a primary alkyl halide (e.g., methyl iodide, ethyl bromide), in an Sₙ2 reaction. youtube.com
Enolate Formation: LDA removes a proton from the α-carbon of this compound to form the lithium enolate.
Alkylation: The enolate attacks the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position.
This strategy allows for the introduction of various alkyl groups at the C2 position, leading to the synthesis of α-substituted derivatives of this compound. It is crucial to use primary or methyl halides to ensure the Sₙ2 reaction is efficient and to avoid competing elimination reactions. youtube.com
Advanced Analytical Characterization in Research on Methyl Dodec 11 Enoate and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopy is an indispensable tool for probing the molecular structure of methyl dodec-11-enoate. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the connectivity of atoms and the nature of their chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. It provides precise information about the carbon-hydrogen framework.
¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the terminal vinyl group protons (CH₂=CH–) between 4.9 and 5.9 ppm, a singlet for the methyl ester (–OCH₃) protons around 3.67 ppm, and a triplet for the methylene (B1212753) group adjacent to the ester carbonyl (–CH₂COO–) at approximately 2.3 ppm. The remaining methylene protons in the long aliphatic chain would appear as a complex multiplet in the 1.2-2.0 ppm region.
¹³C NMR: Carbon-13 NMR details the types of carbon atoms present. Key signals include the ester carbonyl carbon (C=O) around 174 ppm, the two olefinic carbons of the terminal double bond (CH₂=CH–) between 114 and 139 ppm, the methoxy (B1213986) carbon (–OCH₃) near 51 ppm, and a series of peaks for the aliphatic methylene carbons between 24 and 34 ppm.
DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH), methylene (CH₂), and methine (CH₃) groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks, confirming the assignments of the various carbon signals in the this compound structure.
Interactive Table: Predicted NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ) ppm | ¹H Multiplicity | ¹³C Chemical Shift (δ) ppm |
| C-1 (C=O) | - | - | ~174.3 |
| C-2 (-CH₂-) | ~2.30 | Triplet | ~34.1 |
| C-3 to C-9 (-CH₂-)₇ | ~1.25-1.63 | Multiplet | ~24.9-29.4 |
| C-10 (-CH₂-) | ~2.04 | Quartet | ~33.8 |
| C-11 (=CH-) | ~5.81 | Multiplet | ~139.1 |
| C-12 (=CH₂) | ~4.92-4.98 | Multiplet | ~114.1 |
| -OCH₃ | ~3.67 | Singlet | ~51.4 |
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups in this compound. The spectrum is characterized by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found between 1750-1735 cm⁻¹. docbrown.info Other significant peaks include the C=C stretch of the alkene group around 1640 cm⁻¹, the stretch for the vinylic =C-H bond just above 3000 cm⁻¹ (e.g., ~3077 cm⁻¹), and the C-H stretching vibrations of the aliphatic chain between 2850 and 3000 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester group also produce strong peaks in the 1250-1000 cm⁻¹ region. masterorganicchemistry.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: For an isolated, non-conjugated molecule like this compound, UV-Vis spectroscopy is of limited utility for detailed structural analysis. The ester carbonyl and the isolated carbon-carbon double bond are weak chromophores that absorb at wavelengths below the typical analytical range of 200-800 nm. However, this technique becomes valuable in analyzing derivatives where conjugation is introduced, which would shift absorption to longer, measurable wavelengths.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3077 | =C-H Stretch | Alkene |
| ~2925, ~2855 | C-H Stretch | Alkane |
| ~1740 | C=O Stretch | Ester |
| ~1640 | C=C Stretch | Alkene |
| ~1465 | C-H Bend | Alkane |
| ~1200-1170 | C-O Stretch | Ester |
| ~990, ~910 | =C-H Bend (out-of-plane) | Alkene |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments.
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (molecular weight: 212.33 g/mol ) would show a molecular ion peak (M⁺) at m/z = 212. The fragmentation pattern is key to confirming the structure. A characteristic fragment for methyl esters is the McLafferty rearrangement, which would produce a prominent ion at m/z = 74. Other significant fragments arise from cleavage along the long alkyl chain. The location of the double bond can be difficult to determine by MS alone without derivatization. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is exceptionally powerful for product analysis and purity assessment. thepharmajournal.com The gas chromatograph first separates the components of a mixture, and then the mass spectrometer individually analyzes each component. thepharmajournal.com This allows for the identification of this compound even in a complex reaction mixture, confirming its presence via its retention time and its unique mass spectrum, while also identifying byproducts and impurities. thepharmajournal.comsemanticscholar.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating this compound from reactants, solvents, and byproducts, as well as for assessing its purity.
Gas chromatography (GC) is a primary technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs). restek.coms4science.at It is widely used to monitor the progress of reactions, such as esterification or metathesis, by quantifying the disappearance of reactants and the appearance of products over time. thermofisher.com By using a flame ionization detector (FID), which offers a wide linear range and high sensitivity to hydrocarbons, the relative amounts of each component in a mixture can be determined from the areas of their corresponding peaks in the chromatogram. s4science.at The choice of a capillary column with a suitable stationary phase (e.g., polar phases like biscyanopropyl polysiloxane) is critical for achieving good separation of FAMEs, including potential isomers. restek.coms4science.at
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for analyzing less volatile derivatives of this compound or complex reaction mixtures that are unsuitable for GC. researchgate.net
Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAME analysis. scielo.br In this method, a nonpolar stationary phase is used with a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. researchgate.netnih.gov Compounds are separated based on their relative hydrophobicity.
Detection: Since this compound lacks a strong UV chromophore, detection can be achieved using a UV detector at a low wavelength (e.g., 205 nm), where the ester group exhibits some absorbance. scielo.br For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. HPLC is also readily coupled with mass spectrometry (HPLC-MS) for definitive peak identification in complex mixtures. nih.gov
Specialized Separation Methods for Isomers (e.g., Silver Resin Chromatography)
The separation of isomers of unsaturated fatty acid methyl esters (FAMEs), such as this compound, presents a significant analytical challenge due to their similar physical and chemical properties. Standard chromatographic techniques often fail to resolve isomers, particularly those with the same carbon chain length and degree of unsaturation. Argentation chromatography, or silver resin chromatography, is a powerful affinity-based technique employed to achieve these difficult separations. osti.gov
The principle of this method lies in the reversible interaction between silver ions (Ag+) and the π-electrons of the carbon-carbon double bond in unsaturated molecules. osti.gov The silver ions are immobilized on a solid support, typically silica (B1680970) gel or a resin, which acts as the stationary phase. osti.govepa.gov As a mixture of isomers passes through the chromatography column, the strength of the interaction with the silver ions dictates the retention time of each isomer.
The stability of the resulting complex, and thus the elution order, is influenced by several factors:
Number of Double Bonds: Molecules with more double bonds form stronger complexes and are retained longer.
Geometric Configuration: Cis isomers, being less sterically hindered, form more stable complexes with silver ions than their trans counterparts. Consequently, cis isomers are retained more strongly and elute later than trans isomers. epa.gov
Positional Isomers: The position of the double bond along the alkyl chain also affects the stability of the Ag-π complex, enabling the separation of positional isomers.
Silver resin chromatography can be implemented in various formats, including thin-layer chromatography (TLC), solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC). osti.govnih.gov Silver ion HPLC (Ag-HPLC) is particularly effective for the analytical separation of geometric and positional FAME isomers. epa.gov Research has shown that operational parameters, such as column temperature, can have a significant, sometimes counterintuitive, effect on separation. For instance, in certain hexane-based solvent systems, unsaturated FAMEs have been observed to elute more slowly at higher temperatures, an effect that is more pronounced for cis than trans double bonds. epa.gov
The following table illustrates the hypothetical elution behavior of this compound and a potential positional isomer, methyl dodec-10-enoate, in both cis and trans configurations using silver resin chromatography. The retention factors (k') are representative and demonstrate the typical separation principles.
| Compound | Isomer Configuration | Hypothetical Retention Factor (k') | Elution Order |
|---|---|---|---|
| trans-Methyl dodec-10-enoate | Positional, trans | 1.2 | 1 (Fastest) |
| trans-Methyl dodec-11-enoate | trans | 1.5 | 2 |
| cis-Methyl dodec-10-enoate | Positional, cis | 2.1 | 3 |
| cis-Methyl dodec-11-enoate | cis | 2.5 | 4 (Slowest) |
Advanced Reaction Monitoring Techniques and Kinetic Studies
Understanding the reaction kinetics of processes involving this compound, such as metathesis, esterification, or oxidation, is crucial for process optimization and mechanistic studies. Advanced analytical techniques that allow for real-time or quasi-real-time monitoring of reactant consumption and product formation are essential for acquiring high-quality kinetic data.
In situ monitoring techniques are particularly valuable as they analyze the reaction mixture directly without the need for sample quenching and workup, which can introduce errors. Gas chromatography (GC) is a cornerstone technique for monitoring FAME reactions. mdpi.comsigmaaldrich.com By taking aliquots from the reaction vessel at specific time intervals, the concentrations of this compound and its products can be accurately quantified, typically using a flame ionization detector (FID). mdpi.com This method allows for the construction of concentration-time profiles, from which reaction rates and kinetic parameters can be derived.
For more complex systems, mass spectrometry (MS), often coupled with GC (GC-MS), provides both quantification and structural identification of intermediates and products. nih.gov More advanced MS-based methods can monitor reactions directly. For example, a direct-infusion high-resolution mass spectrometry assay has been developed to monitor enzymatic fatty acid synthesis in real-time by tracking the incorporation of stable isotopes. nih.gov Such an approach could be adapted to monitor enzymatic or chemical modifications of this compound.
Kinetic studies involve performing a series of experiments where parameters like temperature, pressure, and catalyst concentration are systematically varied. researchgate.net The data gathered allows for the determination of the reaction order, rate constant (k), and activation energy (Ea) by applying appropriate rate laws and the Arrhenius equation.
For instance, in a study on the cross-metathesis of methyl oleate (B1233923) (a longer-chain analog of this compound), researchers monitored the reaction progress over time. The data collected can be used to understand the reaction kinetics, as illustrated in the following representative table.
| Reaction Time (minutes) | This compound Conversion (%) | Product A Concentration (mol/L) | Product B Concentration (mol/L) |
|---|---|---|---|
| 0 | 0.0 | 0.000 | 0.000 |
| 10 | 25.3 | 0.051 | 0.051 |
| 30 | 58.1 | 0.116 | 0.116 |
| 60 | 82.5 | 0.165 | 0.165 |
| 120 | 95.2 | 0.190 | 0.190 |
| 240 | 98.9 | 0.198 | 0.198 |
This table presents simulated data for a hypothetical metathesis reaction of this compound to illustrate kinetic analysis principles based on findings from similar reactions.
By applying kinetic models to such data, researchers can gain a fundamental understanding of the reaction mechanism, identify rate-limiting steps, and develop more efficient and selective chemical transformations for this compound and its derivatives. researchgate.net
Applications and Industrial Relevance of Methyl Dodec 11 Enoate Derivatives
Monomers and Building Blocks for Polymer Synthesis
The unique bifunctional nature of methyl dodec-11-enoate derivatives makes them ideal building blocks for the creation of high-performance and sustainable polymers. The terminal alkene provides a site for specific polymerization reactions, while the ester group can be readily converted into other functionalities, such as amines or carboxylic acids, necessary for step-growth polymerization.
Precursors for Polyamides (e.g., Nylon 12, Nylon 13)
This compound is a key precursor for the synthesis of long-chain ω-amino acids, which are the essential monomers for producing high-performance polyamides like Nylon 12 and Nylon 13. These materials are valued for their excellent mechanical properties, low moisture absorption, and chemical resistance, making them suitable for applications in the automotive, electronics, and medical industries. rsc.org
The conversion of this compound to the respective polyamide monomer, 12-aminododecanoic acid, involves a multi-step chemical transformation. A common synthetic strategy involves the hydroformylation of the terminal double bond to introduce an aldehyde group, followed by reductive amination to create the terminal amine. scirp.orgresearchgate.netresearchgate.net The methyl ester at the other end of the chain is then hydrolyzed to yield the final α,ω-amino acid monomer.
Alternatively, methods such as anti-Markovnikov hydroamination or a sequence of oxidation and amination can be employed to achieve the same transformation. google.comebi.ac.uk For the synthesis of Nylon 13 precursors, such as 13-aminotridecanoate, cross-metathesis reactions with other olefins can be utilized to extend the carbon chain before functional group conversion. rsc.org
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Hydroformylation | Methyl 12-oxododecanoate | Adds a terminal aldehyde group. |
| 2 | Reductive Amination | Methyl 12-aminododecanoate | Converts the aldehyde to a primary amine. |
| 3 | Hydrolysis | 12-Aminododecanoic acid | Converts the ester to a carboxylic acid, yielding the final monomer. |
Functional Monomers for Sustainable and Specialty Polymers
As the chemical industry shifts towards more sustainable practices, there is a growing demand for polymers derived from renewable feedstocks. mdpi.commdpi.com this compound, which can be sourced from plant oils, is an exemplary bio-based monomer. researchgate.netrsc.org Its inherent functionalities—the polymerizable double bond and the modifiable ester group—classify it as a "functional monomer," a building block used to introduce specific properties into a polymer structure.
The incorporation of long aliphatic chains from monomers like this compound can enhance flexibility, impact resistance, and hydrophobicity in polymers such as polyesters and polyamides. This makes it a valuable component in the formulation of specialty polymers tailored for specific high-performance applications.
Role in the Production of Specific Polymer Architectures
The terminal double bond of this compound is particularly suited for modern polymerization techniques that allow for precise control over polymer architecture. Two prominent examples are Acyclic Diene Metathesis (ADMET) polymerization and thiol-ene polymerization.
ADMET Polymerization : This method uses ruthenium-based catalysts to couple terminal dienes, forming long-chain unsaturated polymers and releasing ethylene (B1197577) gas. mdpi.comd-nb.info By first converting this compound into an α,ω-diene (e.g., by transesterification with a diol containing terminal double bonds), it can undergo ADMET to produce well-defined, high-molecular-weight unsaturated polyesters. mdpi.com The resulting polymers can be subsequently hydrogenated to yield saturated polyesters with controlled structures and properties. mdpi.com This technique is highly valued for creating polymers with precise microstructures that are difficult to achieve with traditional condensation methods. nih.gov
Thiol-ene Polymerization : This "click chemistry" reaction involves the rapid and efficient addition of a thiol group across a double bond, typically initiated by UV light or a radical initiator. researcher.liferesearchgate.net The terminal alkene of this compound is highly reactive in thiol-ene reactions. researchgate.net This allows it to be used in several ways to create specific polymer architectures:
As a chain extender, reacting with dithiol molecules.
As a monomer for creating cross-linked networks when combined with multifunctional thiols.
For post-polymerization modification, where it can be "clicked" onto a polymer backbone that contains thiol groups, introducing long aliphatic side chains. rsc.org
Intermediates for Specialty Chemicals and Fine Chemicals
Beyond polymers, derivatives of this compound are crucial intermediates in the synthesis of high-value fine chemicals, particularly those used in the fragrance and flavor industries.
Production of Macrocyclic Compounds (e.g., Musks, Lactones)
Macrocyclic compounds, which contain large ring structures (typically 12 atoms or more), are highly prized in the fragrance industry for their use as synthetic musks and fixatives. drughunter.com Ring-Closing Metathesis (RCM) has become a dominant technology for the efficient synthesis of these complex molecules. apeiron-synthesis.comnih.gov
This compound is an ideal starting material for these syntheses. The process involves converting it into a linear diene precursor. For example, the methyl ester can be reduced to an alcohol, which is then re-esterified with an unsaturated acid (like acrylic acid), or the ester can be transesterified with an unsaturated alcohol (like allyl alcohol). This creates a long-chain molecule with terminal double bonds at both ends. This diene precursor is then subjected to RCM, where a ruthenium catalyst facilitates an intramolecular reaction that "closes the ring" and forms a macrocyclic lactone, releasing a small molecule like ethylene. rsc.org This method provides a powerful and efficient route to valuable macrocyclic fragrance compounds that were previously difficult to synthesize. apeiron-synthesis.comnih.gov
| Compound Class | Ring Size (atoms) | Precursor Type | Key Synthesis Step |
|---|---|---|---|
| Macrolide (Lactone) | 13-16 | ω-Hydroxyalkenoic acid | Macrolactonization |
| Unsaturated Macrolide | 13-21 | α,ω-Diene ester | Ring-Closing Metathesis (RCM) |
| Macrocyclic Musk | 15-17 | α,ω-Diene ester | Ring-Closing Metathesis (RCM) |
Synthesis of Fragrances, Pheromones, and Flavor Compounds
The C12 carbon backbone of this compound is a common structural motif in a variety of biologically active molecules, including many insect pheromones. Pheromones are chemicals used for communication between members of the same species and are widely used in agriculture for pest management. researchgate.net Many lepidopteran pheromones, for instance, are straight-chain C12 alcohols, acetates, or aldehydes with specific double bond geometries (Z or E). researchgate.netscielo.brscielo.br
This compound serves as a versatile starting material for the synthesis of these compounds. The required functional groups can be obtained through straightforward chemical modifications:
Reduction of the methyl ester group yields the corresponding alcohol, dodec-11-en-1-ol.
Acetylation of the alcohol produces dodec-11-enyl acetate.
Oxidation of the alcohol provides the corresponding aldehyde.
Isomerization or selective hydrogenation of the double bond can be performed to achieve the precise stereochemistry required for biological activity. researchgate.net
Through these transformations, this compound acts as a key intermediate for the production of commercially important pheromones and other fine chemicals used in the flavor and fragrance industries.
Precursors for Lubricants and Plasticizers
The functional groups within this compound are key to its potential transformation into high-performance lubricants and plasticizers. The terminal double bond allows for a variety of chemical modifications, such as epoxidation and metathesis, while the ester group can be modified through transesterification. These reactions enable the tailoring of the molecule's physical and chemical properties—such as viscosity, pour point, and polarity—to meet the demanding requirements of industrial applications.
Transformation into Lubricant Basestocks: High-performance lubricants, particularly those used in demanding automotive or industrial settings, require high viscosity, a high viscosity index (low viscosity change with temperature), and good thermal stability. As a relatively small molecule, this compound itself does not possess these properties. However, it can be converted into larger, more complex structures known as polyol esters. This is typically achieved through a transesterification reaction with a polyol—an alcohol containing multiple hydroxyl groups—such as neopentyl glycol (NPG) or trimethylolpropane (B17298) (TMP). nih.gov In this process, the methyl group of the ester is replaced by the larger polyol backbone, linking multiple fatty acid chains together and significantly increasing the molecular weight and viscosity of the final product. The resulting polyol esters are recognized for their excellent lubricity and biodegradability. wur.nl
Development of Bio-based Plasticizers: Plasticizers are additives that increase the flexibility and durability of polymers, with polyvinyl chloride (PVC) being the largest market. Growing health and environmental concerns over traditional phthalate-based plasticizers have driven the search for safer, bio-based alternatives. The terminal double bond in this compound can be readily converted into an oxirane (epoxy) ring through epoxidation. This reaction typically uses a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like formic or acetic acid.
The resulting molecule, epoxidized this compound, would function as a bio-based plasticizer. The introduction of the polar oxirane ring increases compatibility with the PVC matrix, while the long aliphatic chain imparts flexibility. Furthermore, the epoxy group can act as an acid scavenger, neutralizing hydrochloric acid released during PVC degradation and thereby improving the thermal stability of the polymer. nih.gov
Table 1: Illustrative Physicochemical Property Changes for FAME Conversion This table presents typical changes in properties when a generic monounsaturated FAME is chemically modified. Specific values for this compound derivatives are not available in the literature and would require empirical validation.
| Property | Base FAME (e.g., this compound) | Potential Derivative (e.g., Polyol Ester) | Relevance for Application |
| Molecular Weight | Low | High | Increased viscosity and boiling point. |
| Viscosity @ 40°C | Low | High | Essential for forming a stable lubricant film. |
| Viscosity Index | Moderate | High | Indicates stable viscosity over a wide temperature range. |
| Pour Point | Moderate | Low | Critical for low-temperature performance of lubricants. |
| Oxidative Stability | Low (due to C=C) | High (if C=C is consumed) | Determines the useful life of the lubricant or plasticizer. |
Contributions to Green Chemistry and Sustainable Industrial Processes
The utilization of this compound and its derivatives aligns closely with the core principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Its contributions are primarily centered on the use of renewable feedstocks, the potential for environmentally benign synthesis, and the favorable lifecycle profile of the resulting bio-based products.
Utilization of Renewable Oleochemical Feedstocks
A fundamental principle of green chemistry is the use of renewable rather than depleting raw materials. This compound is derived from oleochemicals, which are fats and oils obtained from natural sources. The parent C12 unsaturated fatty acid, dodecenoic acid, is found in the seed oils of various plants.
Notably, certain species within the plant family Lauraceae have been identified as sources of C12 fatty acids. For example, the seed oil of Lindera umbellata contains a significant proportion of cis-4-dodecenoic acid. researchgate.net Additionally, the genus Cuphea is a well-known source of various medium-chain fatty acids, primarily saturated ones like lauric acid (C12:0), but its biodiversity presents potential for sourcing unsaturated analogues. nih.govwur.nl
By sourcing its carbon backbone from cultivated plants, this compound provides a bio-based alternative to the petrochemicals that have traditionally served as the building blocks for lubricants and plasticizers. This shift from fossil fuels to renewable biomass helps to reduce net carbon dioxide emissions and enhances the sustainability of the chemical industry.
Table 2: Potential Renewable Feedstocks for C12 Fatty Acids
| Plant Family/Genus | Example Species | Relevant Fatty Acid |
| Lauraceae | Lindera umbellata | cis-4-Dodecenoic Acid |
| Cuphea | Various species | Lauric Acid (C12:0)* |
*While primarily a source of saturated lauric acid, Cuphea represents a key genus for medium-chain fatty acid domestication and research.
Development of Environmentally Benign Synthetic Routes and Solvents
Green chemistry also emphasizes the design of synthetic pathways that are efficient, safe, and minimize waste. The conversion of this compound into valuable derivatives can be accomplished using methods that are significantly greener than traditional petrochemical processes.
Enzymatic Catalysis: The transesterification reaction to produce polyol esters can be catalyzed by lipases. wur.nl These enzymes operate under mild conditions (lower temperature and pressure), exhibit high selectivity (reducing byproduct formation), and are biodegradable. This approach avoids the use of harsh chemical catalysts, such as metal alkoxides, which require more energy-intensive conditions and can generate difficult-to-treat waste streams.
High Atom Economy Reactions: Epoxidation is an addition reaction where an oxygen atom is added across the double bond. This type of reaction has a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. The use of hydrogen peroxide as the oxidizing agent is particularly advantageous, as its only byproduct is water.
Solvent Minimization: Modern chemical processes aim to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Research into the epoxidation and transesterification of fatty acid esters has demonstrated the feasibility of performing these reactions in solvent-free systems or in greener solvents, further reducing the environmental footprint of the process.
Lifecycle Assessment Considerations for Bio-based Products
A comprehensive evaluation of a product's environmental credentials requires a lifecycle assessment (LCA), which analyzes the impacts from raw material extraction ("cradle") to the factory gate ("gate") or end-of-life ("grave"). While a specific LCA for this compound derivatives is not available, key considerations can be drawn from studies on similar oleochemical products.
Processing Phase: Energy consumption during oil extraction, refining, and chemical conversion (e.g., transesterification, epoxidation) is another significant hotspot. The choice of energy source (fossil fuels vs. renewables) and the efficiency of the chemical process are key determinants of the product's carbon footprint.
End-of-Life: A major advantage of bio-based lubricants and plasticizers is their enhanced biodegradability compared to their petroleum-based counterparts. Products that readily biodegrade in soil or water can help mitigate the long-term environmental pollution associated with lubricant spills or plastic waste.
Ultimately, a favorable lifecycle assessment for products derived from this compound would depend on sustainable agricultural practices, energy-efficient processing, and leveraging the inherent biodegradability of the final products.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl dodec-11-enoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via esterification of dodec-11-enoic acid with methanol, using acid catalysts (e.g., H₂SO₄) or enzymatic methods. Optimization involves varying temperature (40–80°C), solvent polarity (e.g., toluene vs. THF), and catalyst loading. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purification via fractional distillation or column chromatography is recommended to achieve >95% purity. Key parameters for optimization include yield calculations, purity assessment (GC-MS or NMR), and minimizing side reactions like isomerization of the double bond .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- 1H NMR : Expect signals for the ester methyl group (δ ~3.6 ppm, singlet) and allylic protons near the double bond (δ 5.3–5.4 ppm, multiplet).
- 13C NMR : The carbonyl carbon (C=O) appears at δ ~170 ppm, with the unsaturated carbons at δ 125–130 ppm.
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (C=C stretch).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 212.33 (C₁₃H₂₄O₂⁺) and fragments indicative of the ester group cleavage.
Calibration with authentic standards and comparison to spectral databases (e.g., NIST) is critical for validation .
Advanced Research Questions
Q. How does the position of the double bond in this compound influence its reactivity in Diels-Alder reactions, and what experimental approaches can elucidate this?
- Methodological Answer : The cis-configuration of the double bond (position 11) affects electron density and steric hindrance, influencing regioselectivity in cycloadditions. To study this:
- Perform kinetic experiments with dienophiles (e.g., maleic anhydride) under controlled temperatures.
- Use DFT calculations to model transition states and compare experimental vs. theoretical yields.
- Analyze stereochemical outcomes via X-ray crystallography or NOESY NMR.
- Control for solvent polarity (e.g., DMF vs. hexane) to assess solvent effects on reaction rates .
Q. What methodologies are recommended for quantifying the oxidative stability of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Oxidation Tests : Use Rancimat or pressurized differential scanning calorimetry (PDSC) to measure induction periods under elevated O₂ and temperature.
- GC Analysis : Monitor formation of oxidation products (e.g., hydroperoxides) over time.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions.
- Statistical Design : Use factorial experiments to assess interactions between temperature, light exposure, and antioxidant additives .
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of combustion) of this compound across studies?
- Methodological Answer :
- Conduct a meta-analysis of published data, prioritizing studies with detailed experimental protocols (e.g., bomb calorimetry conditions).
- Evaluate potential error sources: purity of samples (>99% required), calibration standards, and instrument precision.
- Perform replicate measurements under controlled conditions, reporting uncertainties (e.g., ±2% for combustion enthalpy).
- Use statistical tools (e.g., Grubbs’ test) to identify outliers and harmonize datasets .
Data Analysis and Presentation
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer :
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (software: GraphPad Prism or R).
- Calculate EC₅₀/LC₅₀ values with 95% confidence intervals.
- Assess goodness-of-fit via residual plots and R² values.
- For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) to compare treatment groups .
Q. How can researchers effectively visualize the conformational dynamics of this compound in molecular dynamics simulations?
- Methodological Answer :
- Use VMD or PyMOL to generate time-lapse animations of the molecule’s rotation and torsional angles.
- Plot Ramachandran-like diagrams for dihedral angles (C10–C11–C12–O) to identify stable conformers.
- Apply principal component analysis (PCA) to reduce trajectory dimensionality and highlight dominant motions.
- Include error bars in energy plots to account for force field inaccuracies .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Publish detailed protocols in open-access repositories (e.g., Protocols.io ) with exact reagent grades and equipment models.
- Report purity data (HPLC/GC-MS), NMR acquisition parameters (e.g., 500 MHz, CDCl₃), and spectral baselines.
- Share raw data in FAIR-aligned repositories (e.g., Zenodo) with metadata on experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
